3-(2-Chloro-5-nitro-benzyloxy)-pyridine
Overview
Description
3-(2-Chloro-5-nitro-benzyloxy)-pyridine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a pyridine ring substituted with a 2-chloro-5-nitro-benzyloxy group. The presence of both electron-withdrawing groups (chloro and nitro) and an electron-donating group (benzyloxy) makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-nitro-benzyloxy)-pyridine typically involves multiple steps:
Nitration of Benzyl Alcohol: Benzyl alcohol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-chloro-5-nitrobenzyl alcohol.
Formation of Benzyloxy Group: The 2-chloro-5-nitrobenzyl alcohol is then reacted with pyridine in the presence of a base such as potassium carbonate to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-nitro-benzyloxy)-pyridine: undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Reduction: Products include 3-(2-Chloro-5-amino-benzyloxy)-pyridine.
Oxidation: Products include 3-(2-Chloro-5-nitro-benzaldehyde)-pyridine or 3-(2-Chloro-5-nitro-benzoic acid)-pyridine.
Scientific Research Applications
3-(2-Chloro-5-nitro-benzyloxy)-pyridine: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-nitro-benzyloxy)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-5-nitro-phenoxy)-pyridine: Similar structure but with a phenoxy group instead of a benzyloxy group.
3-(2-Bromo-5-nitro-benzyloxy)-pyridine: Similar structure but with a bromo group instead of a chloro group.
3-(2-Chloro-5-nitro-benzyloxy)-quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
- The presence of both electron-withdrawing (chloro and nitro) and electron-donating (benzyloxy) groups in 3-(2-Chloro-5-nitro-benzyloxy)-pyridine makes it unique in terms of its reactivity and potential applications. The specific arrangement of these groups can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(2-chloro-5-nitrophenyl)methoxy]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-12-4-3-10(15(16)17)6-9(12)8-18-11-2-1-5-14-7-11/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBVAMRJNJBVMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465518 | |
Record name | 3-(2-chloro-5-nitro-benzyloxy)-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642084-74-0 | |
Record name | 3-(2-chloro-5-nitro-benzyloxy)-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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